2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a phenylpropyl group, and a chloro substituent on the benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a nucleophilic substitution reaction, where the benzamide core reacts with a phenylpropyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the tetrazole ring or the benzamide core, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chloro substituent on the benzamide core can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylpropyl group may yield benzophenone derivatives, while substitution of the chloro group may produce various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, while the phenylpropyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-phenylpropyl)benzamide: Lacks the tetrazole ring, which may affect its biological activity and binding properties.
N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide: Lacks the chloro substituent, which may influence its reactivity and chemical properties.
2-chloro-N-(3-phenylpropyl)-benzamide: Similar structure but without the tetrazole ring, potentially leading to different biological activities.
Uniqueness
The presence of both the tetrazole ring and the chloro substituent in 2-chloro-N-(3-phenylpropyl)-5-(1H-tetrazol-1-yl)benzamide makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C17H16ClN5O |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-chloro-N-(3-phenylpropyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5O/c18-16-9-8-14(23-12-20-21-22-23)11-15(16)17(24)19-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,19,24) |
InChI Key |
HTGWEXVDZBJHNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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